
Osmium;pyridine-2,3,4,5-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium;pyridine-2,3,4,5-tetrone is a complex compound that combines the unique properties of osmium with the versatile pyridine-2,3,4,5-tetrone ligand. Osmium is a dense transition metal known for its high melting point and resistance to corrosion, while pyridine-2,3,4,5-tetrone is a heterocyclic compound with multiple carbonyl groups, making it an interesting ligand for coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of osmium;pyridine-2,3,4,5-tetrone typically involves the reaction of osmium tetroxide with pyridine-2,3,4,5-tetrone under controlled conditions. One common method involves dissolving osmium tetroxide in pyridine solution and allowing it to react with pyridine-2,3,4,5-tetrone at room temperature. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound is less common due to the rarity and cost of osmium. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the compound’s quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Osmium;pyridine-2,3,4,5-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where pyridine-2,3,4,5-tetrone is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) or osmium(VIII) complexes, while reduction can produce osmium(II) or osmium(IV) species .
Applications De Recherche Scientifique
Osmium;pyridine-2,3,4,5-tetrone has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing into its use in targeted drug delivery systems.
Mécanisme D'action
The mechanism by which osmium;pyridine-2,3,4,5-tetrone exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, disrupting replication and transcription processes. The compound’s multiple carbonyl groups facilitate strong interactions with various molecular targets, enhancing its reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Osmium tetroxide: Known for its use in dihydroxylation reactions.
Pyridine derivatives: Compounds like pyridine-2,3-dione and pyridine-2,4-dione share structural similarities.
Uniqueness
Osmium;pyridine-2,3,4,5-tetrone is unique due to the combination of osmium’s properties with the multiple carbonyl groups of pyridine-2,3,4,5-tetrone.
Propriétés
Numéro CAS |
53585-85-6 |
|---|---|
Formule moléculaire |
C5HNO4Os |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
osmium;pyridine-2,3,4,5-tetrone |
InChI |
InChI=1S/C5HNO4.Os/c7-2-1-6-5(10)4(9)3(2)8;/h1H; |
Clé InChI |
JXAVFGLIQOVGHE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)C(=O)C(=O)C1=O.[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


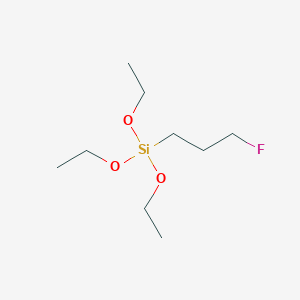
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
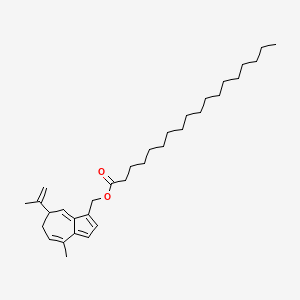
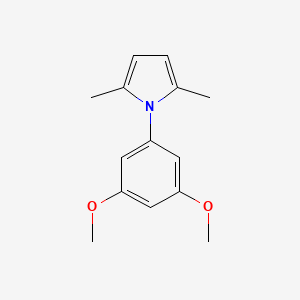
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
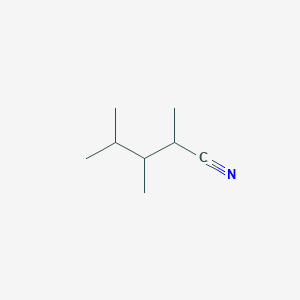
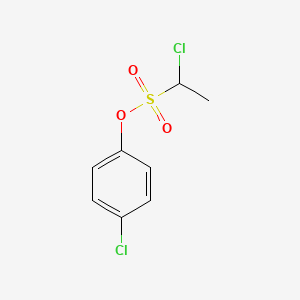
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

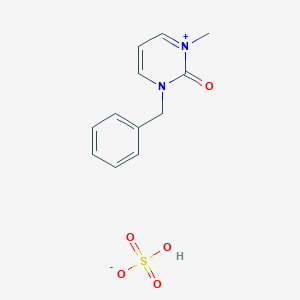
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

